molecular formula C20H19N3OS2 B2729025 2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide CAS No. 476458-11-4

2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide

Cat. No.: B2729025
CAS No.: 476458-11-4
M. Wt: 381.51
InChI Key: DHNZHWFACFBGSF-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide features a thieno[3,4-c]pyrazole core substituted with a phenyl group at the 2-position. The acetamide moiety is modified with a benzylsulfanyl group at the α-carbon, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c24-19(14-25-11-15-7-3-1-4-8-15)21-20-17-12-26-13-18(17)22-23(20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZHWFACFBGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multiple stepsThe reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters such as temperature, pressure, and pH to achieve the desired outcome.

Chemical Reactions Analysis

2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or other reduced species .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential antiproliferative activity against cancer cell lines. Research has shown that derivatives of this compound can induce cell death and inhibit cell proliferation, making it a promising candidate for anticancer drug development .

In material science, 2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is explored for its unique electronic and optical properties. These properties make it suitable for use in the development of sensors, organic semiconductors, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. In the context of its antiproliferative activity, the compound has been shown to induce apoptosis (programmed cell death) by activating caspases and other apoptotic proteins. It also affects the expression levels of key regulatory proteins involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Key Analogs:

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

  • Substituents : Dichlorophenyl (electron-withdrawing) and thiazole.
  • Impact : The Cl groups enhance electrophilicity, influencing reactivity and intermolecular interactions. The thiazole ring participates in hydrogen bonding (N–H⋯N), forming inversion dimers .

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-thieno[3,4-c]pyrazol-3-yl}acetamide (): Substituents: Benzoxazolone (hydrogen-bond acceptor) and thienopyrazole.

(S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-thieno[3,4-c]pyrrol-1-yl]acetamide (): Substituents: Ethoxy, methoxy, and methylsulfonyl (electron-withdrawing). Impact: The sulfonyl group increases polarity, contrasting with the benzylsulfanyl’s moderate electron-donating character .

Table 1: Substituent Effects on Key Properties
Compound Key Substituents Electronic Effect Hydrogen Bonding Capacity
Target Compound Benzylsulfanyl, phenyl Moderate electron-donating Moderate (S–H⋯O/N?)
2-(3,4-Dichlorophenyl)-N-thiazolyl Dichlorophenyl, thiazole Strong electron-withdrawing High (N–H⋯N)
2-Benzoxazolone-thienopyrazole analog Benzoxazolone Hydrogen-bond acceptor High (C=O⋯H–N)
Methylsulfonyl-thienopyrrole analog Methylsulfonyl Strong electron-withdrawing Moderate (S=O⋯H–N)

Hydrogen Bonding and Crystallization Patterns

  • Target Compound: The thienopyrazole N–H and acetamide carbonyl may form intermolecular hydrogen bonds, though the benzylsulfanyl group’s bulkiness could disrupt dense packing.
  • 2-(3,4-Dichlorophenyl)-N-thiazolyl : Forms R₂²(8) hydrogen-bonded dimers, enhancing crystal stability .
  • Benzoxazolone Analog : Likely engages in C=O⋯H–N interactions, similar to naphthyridine derivatives (), improving solubility .

Spectroscopic and Physical Properties

  • 1H-NMR: The target compound’s benzylsulfanyl (δ ~2.5–3.0 ppm for SCH₂) and thienopyrazole aromatic protons (δ ~7.5–8.5 ppm) would differ from analogs like the dichlorophenyl-thiazolyl compound (δ 7.5–8.2 ppm for aromatic H) .
  • Melting Points : Thiazolyl analogs melt at 459–461 K , while bulkier substituents (e.g., benzylsulfanyl) may lower melting points due to reduced crystallinity.

Biological Activity

The compound 2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a thieno-pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3OS2C_{21}H_{21}N_{3}O_{S_{2}} with a molecular weight of approximately 385.53 g/mol. The structure features a thieno[3,4-c]pyrazole moiety linked to a benzylsulfanyl group and an acetamide functional group. This unique combination contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno-pyrazole derivatives. The compound was evaluated against various cancer cell lines as part of a broader investigation into the efficacy of pyrazole derivatives:

  • Cell Lines Tested : The compound was tested against leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines.
  • Results : At a concentration of 10 µM, the compound exhibited low cytotoxicity but showed some sensitivity in leukemia cell lines. The results are summarized in Table 1.
Cell LineIC50 (µM)Sensitivity Level
K-562 (Leukemia)10Moderate sensitivity
HCT-15 (Colon)>10Low sensitivity
SK-MEL-5 (Melanoma)>10Low sensitivity

Anti-inflammatory Effects

Thieno-pyrazole derivatives have shown promise in reducing inflammation:

  • Mechanism : They may inhibit pro-inflammatory cytokines and pathways such as NF-kB.
  • Research Findings : In vitro studies indicate that these compounds can reduce inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS).

Case Studies

  • Case Study on Anticancer Activity : A study published in MDPI evaluated a series of pyrazole derivatives, including those with thieno moieties. The results indicated that modifications to the pyrazole ring could enhance anticancer activity, suggesting a structure-activity relationship worth exploring for our compound .
  • Case Study on Anti-inflammatory Properties : Research conducted by various groups has shown that thieno-pyrazoles exhibit anti-inflammatory activity in models of acute inflammation. These findings support further investigation into the specific anti-inflammatory mechanisms of our compound.

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